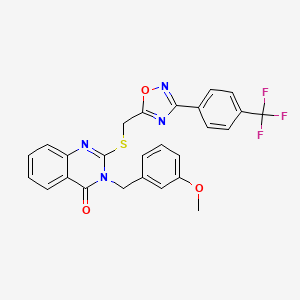

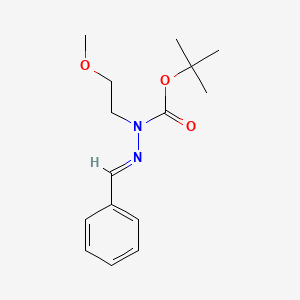

![molecular formula C22H21N5O3 B2916435 N-间甲苯基-2-(3-氧代-8-苯氧基-[1,2,4]三唑并[4,3-a]嘧啶-2(3H)-基)乙酰胺 CAS No. 1251675-21-4](/img/structure/B2916435.png)

N-间甲苯基-2-(3-氧代-8-苯氧基-[1,2,4]三唑并[4,3-a]嘧啶-2(3H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide” is a compound that contains a triazole, a significant heterocycle that exhibits broad biological activities . Compounds containing a triazole have important application value in various fields .

Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance . A facile, effective, and eco-friendly method for the synthesis of 1,2,4-triazole from 2,2,2-trichloroethyl imidate in PEG and employing PTSA as the catalyst has been reported .科学研究应用

Catalysis in Organic Synthesis

The N-mesityl group has been shown to significantly enhance the rate of N-heterocyclic carbene (NHC)-catalyzed reactions, particularly those involving α-functionalized aldehydes . This effect is attributed to the N-mesityl group making the initial addition of the NHC to the aldehyde irreversible, thus accelerating the formation of the Breslow intermediate. This property is crucial for a variety of reactions, including annulations, oxidations, and redox reactions .

Antimicrobial Applications

Triazole derivatives, which include the core structure of the compound , are known for their antimicrobial properties. They are capable of binding with various enzymes and receptors in biological systems, showing activity against a range of Gram-positive and Gram-negative bacteria . This makes them valuable in the development of new antibacterial agents, especially in the face of increasing antibiotic resistance.

Anticancer Activity

The triazole core is also present in compounds that have demonstrated anticancer activity. Specific derivatives have shown cytotoxic activities against various cancer cell lines, indicating the potential of this compound class in cancer therapy .

Antiviral Potential

The structural versatility of triazole derivatives allows them to interact with viral enzymes and receptors, providing a basis for the development of new antiviral drugs. This is particularly important as the global community continues to face emerging viral threats .

Enzyme Inhibition

Triazole derivatives have been explored as enzyme inhibitors, targeting enzymes like carbonic anhydrase, cholinesterase, and aromatase . These enzymes are involved in various physiological processes, and their inhibition can be beneficial for treating diseases like glaucoma, Alzheimer’s disease, and hormone-dependent cancers.

Antioxidant Properties

Compounds with triazole moieties have been identified as potent antioxidants. They can neutralize free radicals and protect cells against oxidative damage, which is a contributing factor in many chronic diseases .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory properties of triazole derivatives make them candidates for pain relief and inflammation management. This is particularly relevant for conditions like arthritis and other chronic pain disorders .

Antiepileptic and Anticonvulsant Effects

Some triazole derivatives have shown promise as antiepileptic and anticonvulsant agents. This opens up possibilities for their use in managing seizure disorders and contributing to the range of available treatments for epilepsy .

作用机制

Target of Action

The primary targets of the compound “N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide” are currently unknown. This compound is a derivative of the 1,2,4-triazole class , which is known to interact with a variety of enzymes and receptors . .

Mode of Action

It’s worth noting that 1,2,4-triazole derivatives are known to exhibit a wide range of biological activities due to their ability to form specific interactions with different target receptors . The carbonyl and amine groups in the carboxamide function act as a hydrogen-bond acceptor (HBA) and a hydrogen-bond donor (HBD), respectively . This hydrogen acceptor/donor (HAD) behavior could play a significant role in enhancing the biological activity of the compound.

Biochemical Pathways

1,2,4-triazole derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.

属性

IUPAC Name |

2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c1-14-11-15(2)19(16(3)12-14)24-18(28)13-27-22(29)26-10-9-23-21(20(26)25-27)30-17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYZILGCEANUFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

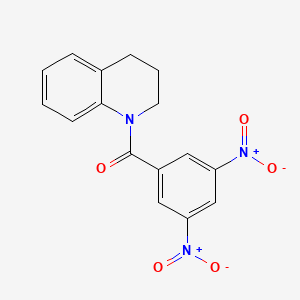

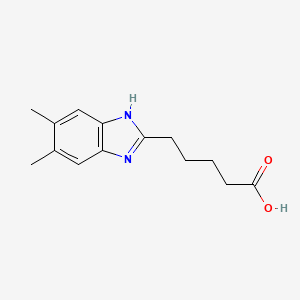

![N-(2,4-difluorophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2916357.png)

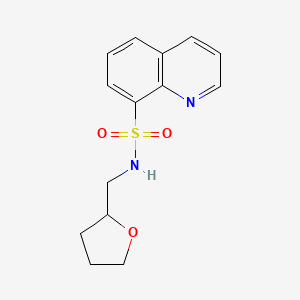

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2916360.png)

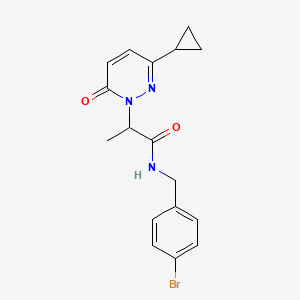

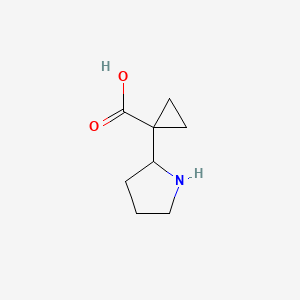

![5-((3-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2916369.png)

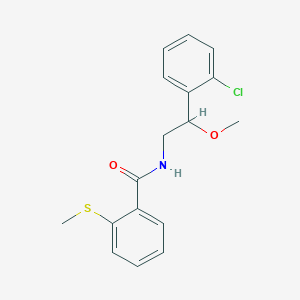

![Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2916370.png)

![N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916372.png)

![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2916374.png)